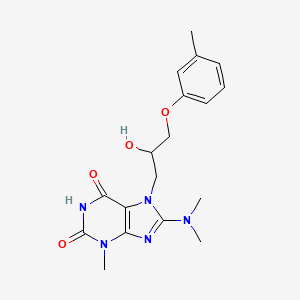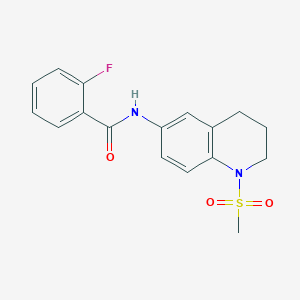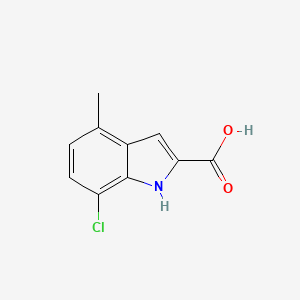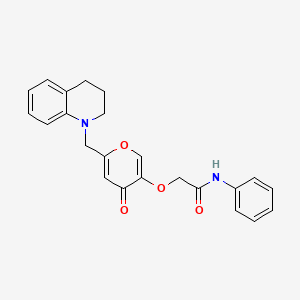
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines elements of quinoline, pyran, and acetamide, making it a subject of study for its diverse chemical properties and potential biological activities.
生化分析
Molecular Mechanism
At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. It may modulate enzyme activity, gene expression, or other cellular processes .
Temporal Effects in Laboratory Settings
Laboratory studies should explore the compound’s stability, degradation, and long-term effects on cellular function. Understanding its behavior over time is crucial for practical applications .
Dosage Effects in Animal Models
In animal models, varying dosages of the compound should be investigated. Threshold effects, toxicity, and adverse reactions at high doses need thorough evaluation .
Metabolic Pathways
The compound’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants exploration. Effects on metabolic flux and metabolite levels should be considered .
Transport and Distribution
Understanding how the compound is transported and distributed within cells and tissues is essential. Interactions with transporters and binding proteins play a crucial role in its localization and accumulation .
Subcellular Localization
The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl intermediate, which can be synthesized through the reduction of quinoline derivatives. This intermediate is then reacted with a pyranone derivative under specific conditions to form the pyran-quinoline hybrid structure. The final step involves the acylation of the hybrid structure with phenylacetamide to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
化学反应分析
Types of Reactions
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyranone moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various quinoline and pyran derivatives, which can exhibit different chemical and biological properties depending on the specific modifications made to the parent compound .
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in antimicrobial and anticancer research.
Medicine: The compound’s derivatives are being explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline and pyran derivatives, such as:
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
- 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylidenoacetonitrile
- 3,4-diaryl-1,2-dihydroquinolines
Uniqueness
What sets 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide apart is its hybrid structure that combines elements of quinoline, pyran, and acetamide. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21-13-19(14-25-12-6-8-17-7-4-5-11-20(17)25)28-15-22(21)29-16-23(27)24-18-9-2-1-3-10-18/h1-5,7,9-11,13,15H,6,8,12,14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRDJKLRYXKMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
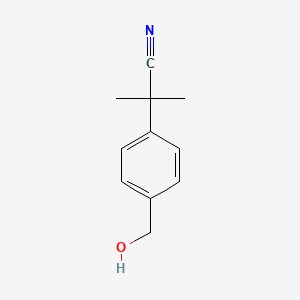
![2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959797.png)
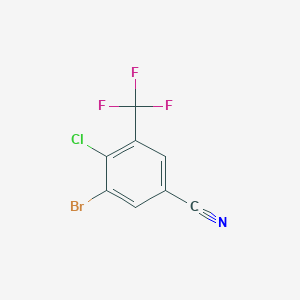
![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)
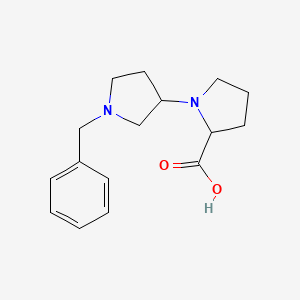
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)
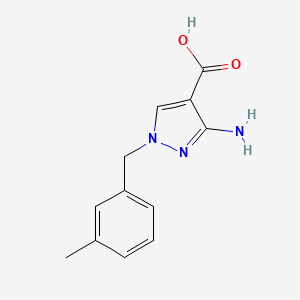
![3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2959811.png)
methanone](/img/structure/B2959812.png)
